(3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone is a synthetic organic compound that features both an azetidine ring and an isoxazole ring. These structural motifs are often found in bioactive molecules and can impart unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as β-amino alcohols or β-haloamines.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide.
Formation of the Isoxazole Ring: This can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes.
Coupling of the Two Rings: The final step involves coupling the azetidine and isoxazole rings through a suitable linker, such as a methanone group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the isoxazole ring.
Reduction: Reduction reactions could target the azido group, converting it to an amine.
Substitution: The azido group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Sodium azide is commonly used for introducing the azido group.
Major Products
Oxidation: Products may include oxidized derivatives of the azetidine or isoxazole rings.
Reduction: The primary product would be the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone: can be compared with other azetidine and isoxazole derivatives.
Unique Features: The presence of both an azetidine ring and an isoxazole ring in a single molecule is relatively unique and may impart distinct properties.
List of Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring.
Isoxazole derivatives: Compounds containing the isoxazole ring.
Properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(5-methyl-1,2-oxazol-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-5-7(2-10-15-5)8(14)13-3-6(4-13)11-12-9/h2,6H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSKHOBWWMIBLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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